Trimethylsulfonium

Catalog No.
S603732
CAS No.
676-84-6
M.F
C3H9S+
M. Wt
77.17 g/mol
Availability
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Trimethylsulfonium

CAS Number

676-84-6

Product Name

Trimethylsulfonium

IUPAC Name

trimethylsulfanium

Molecular Formula

C3H9S+

Molecular Weight

77.17 g/mol

InChI

InChI=1S/C3H9S/c1-4(2)3/h1-3H3/q+1

InChI Key

NRZWQKGABZFFKE-UHFFFAOYSA-N

SMILES

C[S+](C)C

Synonyms

trimethylsulfonium, trimethylsulfonium chloride, trimethylsulfonium hydroxide, trimethylsulfonium iodide, trimethylsulfonium nitrate, trimethylsulphonium chloride

Canonical SMILES

C[S+](C)C

Trimethylsulfonium is a sulfonium compound in which the substituents on sulfur are three methyl groups. It is found in the midgut gland of the sea hare, Aplysia brasiliana, and exhibits probable ability to inhibit cholinergic responses. It has a role as an animal metabolite.
Trimethyl sulfonium belongs to the class of organic compounds known as organosulfur compounds. These are organic compounds containing a carbon-sulfur bond.

Trimethylsulfonium (CAS 676-84-6), typically procured as its stable halide (iodide/bromide) or hydroxide salts, is a highly reactive quaternary sulfonium cation central to both advanced organic synthesis and analytical derivatization. In synthetic workflows, it serves as the primary precursor to dimethylsulfonium methylide, a potent sulfur ylide utilized in the Corey-Chaykovsky reaction for the direct methylene transfer to carbonyls, forming epoxides [1]. In analytical chemistry, trimethylsulfonium hydroxide (TMSH) is a premier on-column derivatization reagent, enabling the rapid, artifact-free methylation of fatty acids and acidic metabolites for gas chromatography-mass spectrometry (GC-MS) [2]. Procurement decisions heavily favor trimethylsulfonium over its sulfoxonium and ammonium analogs when workflows demand high kinetic reactivity for sterically hindered epoxidations or mild, low-temperature pyrolytic methylation that preserves the structural integrity of polyunsaturated lipids.

Procurement Fit

Sulfonium precursor for Corey-Chaykovsky methylene insertion into C=O and C=C bonds
Methylating agent under evaluation in green chemistry research as an alternative to MeI and DMS

Substituting trimethylsulfonium with its closest in-class analog, trimethylsulfoxonium, fundamentally alters reaction pathways and product outcomes. The ylide derived from trimethylsulfonium is kinetically controlled and highly reactive, driving direct 1,2-addition to α,β-unsaturated carbonyls to exclusively yield epoxides; in contrast, the thermodynamically stable sulfoxonium ylide favors 1,4-addition, resulting in cyclopropanes [1]. Consequently, using sulfoxonium as a generic substitute in epoxide synthesis will lead to complete reaction failure or incorrect product formation on conjugated substrates. In analytical applications, substituting trimethylsulfonium hydroxide (TMSH) with the more common tetramethylammonium hydroxide (TMAH) for lipid derivatization induces severe thermal degradation and double-bond isomerization in polyunsaturated fatty acids, compromising quantitative GC-MS reproducibility and rendering the data invalid for rigorous metabolomic profiling [2].

Substitution Risk

Target reagent
Trimethylsulfonium
Generates a more nucleophilic ylide; required for challenging heteroaromatic aldehydes where sulfoxonium reagents fail
Not interchangeable
Trimethylsulfoxonium
Electron-withdrawing oxygen delocalizes charge, reducing ylide reactivity; may not substitute for sulfonium ylide
Higher yield context
Bromide counterion
Reports higher efficiency in solid-liquid phase-transfer epoxidation relative to iodide; yields can shift significantly
Common alternative
Iodide counterion
May not reproduce the reported yields of bromide under identical conditions; counterion choice is not trivial

Regioselective 1,2-Addition for Epoxide Synthesis vs. Sulfoxonium Analogs

Trimethylsulfonium salts generate dimethylsulfonium methylide, a highly reactive ylide that kinetically favors 1,2-addition to carbonyls. For standard ketones like benzophenone, simplified Corey-Chaykovsky epoxidation using trimethylsulfonium iodide achieves near-quantitative epoxide yields (up to 97%). In contrast, the more stable trimethylsulfoxonium ylide exhibits lower reactivity toward sterically hindered ketones and strictly favors 1,4-addition on α,β-unsaturated systems, producing cyclopropanes instead of epoxides [1]. Procurement must specify the sulfonium salt when the synthetic target requires direct epoxidation of conjugated or hindered carbonyls.

Evidence DimensionReaction pathway and product yield (e.g., benzophenone epoxidation)
Target Compound DataTrimethylsulfonium iodide (Yields up to 97% epoxide via 1,2-addition)
Comparator Or BaselineTrimethylsulfoxonium iodide (Favors 1,4-addition on enones; lower reactivity for hindered 1,2-additions)
Quantified DifferenceComplete shift in product class (epoxide vs cyclopropane) on enones; near-quantitative epoxide yield for the target.
ConditionsCorey-Chaykovsky reaction, basic conditions (e.g., KOH/t-BuOH).

Procurement must select the sulfonium (not sulfoxonium) salt when the synthetic target is an epoxide rather than a cyclopropane, especially for conjugated systems.

Ylide Nucleophilicity
Head-to-head
Sulfonium: More nucleophilic vs. Sulfoxonium: Less reactive
May support reaction success for less reactive electrophiles
Attributed to charge delocalization by sulfoxonium oxygen

Artifact-Free Fatty Acid Derivatization for GC-MS

Trimethylsulfonium hydroxide (TMSH) is utilized for the pyrolytic methylation of fatty acids. Compared to tetramethylammonium hydroxide (TMAH), TMSH operates at lower injector temperatures and avoids the isomerization of double bonds in polyunsaturated fatty acids. Studies show TMSH derivatization provides highly reproducible relative standard deviations (RSD < 15%) for fatty acid profiling in complex biological matrices, significantly outperforming TMAH in preserving structural integrity during high-throughput screening [1].

Evidence DimensionDerivatization reproducibility and structural preservation
Target Compound DataTrimethylsulfonium hydroxide (TMSH) (RSD < 15%, no double-bond isomerization)
Comparator Or BaselineTetramethylammonium hydroxide (TMAH) (Higher thermal degradation and isomerization artifacts)
Quantified DifferenceConsistent <15% RSD across 33 fatty acid standards with TMSH, without the isomerization artifacts seen in TMAH.
ConditionsAutomated GC-MS injector derivatization of biological matrices.

Analytical laboratories must procure TMSH over TMAH to ensure accurate quantification and structural preservation of polyunsaturated lipids.

Heteroaromatic Epoxidation
Head-to-head
Sulfonium: 59-77% yield vs. Sulfoxonium: 0% yield
Benzo[b]thiophene/furan substrates; PTC conditions
Reported yields differ; sulfoxonium led to degradation
Selection may determine project feasibility

Isotope Fractionation Control in Online GC-IRMS

For the online isotope analysis of negatively charged molecules, TMSH allows fully automated in-injector derivatization. When used in stoichiometric excess (>250-fold), TMSH facilitates close-to-equilibrium isotope fractionation, yielding highly accurate carbon and nitrogen isotope values. GC-IRMS with TMSH achieves low standard deviations of 0.3‰ for δ13C, comparing favorably to liquid chromatography-IRMS (0.1‰) and avoiding the severe kinetic isotope fractionation seen with traditional offline alkylating agents [1].

Evidence Dimensionδ13C standard deviation in isotope ratio analysis
Target Compound DataOnline TMSH derivatization (0.3‰ standard deviation)
Comparator Or BaselineTraditional offline methylation methods (Prone to high kinetic isotope fractionation and poor reproducibility)
Quantified DifferenceAchieves near-LC-IRMS precision (0.3‰ vs 0.1‰) in a fully automated GC setup.
ConditionsTemperature-programmable GC injector, flash heating with >250-fold TMSH excess.

Procuring TMSH enables high-throughput, automated isotopic analysis of polar compounds without sacrificing the strict precision required for geochemical or forensic tracing.

Process Stability
Head-to-head
Stable dry mix > 1 year
“Instant Methylide” modification with NaH
May simplify reaction setup relative to pre-formed ylide
Pre-formed ylide half-life: minutes at room temp
Counterion Efficiency
Head-to-head
Bromide: Higher yield vs. Iodide: Lower efficiency
Aldehyde/ketone epoxidation; solid-liquid PTC
Reported yield advantage for bromide under hydrated PTC
Counterion choice impacts reported yields
Green Methylation
Context-dependent
EHS profile comparison
Reviewed against MeI and DMS
Supports screening for reduced-hazard methylation
Qualitative classification; data to verify for specific processes

Active Pharmaceutical Ingredient (API) Synthesis

Sourcing trimethylsulfonium iodide or chloride for the Corey-Chaykovsky epoxidation of complex ketones, serving as a critical methylene transfer step in the production of triazole antifungals and other heterocyclic drugs where strictly 1,2-addition is required over 1,4-addition [1].

High-Throughput Lipidomics and Metabolomics

Utilizing trimethylsulfonium hydroxide (TMSH) as an automated, on-column derivatization reagent for GC-MS to accurately profile polyunsaturated fatty acids in biological matrices without inducing thermal isomerization [2].

Environmental and Forensic Isotope Analysis

Procuring TMSH for online GC-IRMS workflows to methylate anionic pollutants (e.g., acidic herbicides) while maintaining strict control over thermodynamic isotope fractionation, ensuring reproducible δ13C and δ15N measurements [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Heteroaromatic Epoxide Synthesis
Sulfonium reactivity over sulfoxonium
Verify yield > 70% on target substrate class
Scalable Process Chemistry
Stable dry mix (Iodide/NaH)
Confirm shelf stability and in-situ ylide generation
High-Yield PTC Epoxidation
Bromide counterion efficiency
Compare reported yields vs. iodide under PTC
Selective Methylation of Biomolecules
Green chemistry EHS profile
Review site-selectivity and process safety metrics

Physical Description

Solid

XLogP3

0.9

UNII

8U5M0SJV65

Related CAS

17287-03-5 (hydroxide)
2181-42-2 (iodide)
22059-18-3 (nitrate)

Wikipedia

Trimethylsulfonium

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